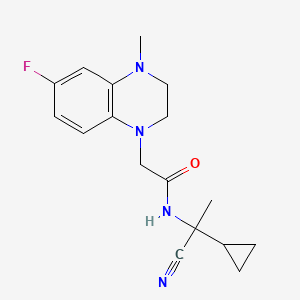

![molecular formula C21H19N3O3S B2950606 2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893987-77-4](/img/structure/B2950606.png)

2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for “2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is not available, there are related studies on the synthesis of imidazo[2,1-b]thiazole derivatives. For instance, some imidazo[2,1-b]thiazole derivatives have been synthesized by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation .Scientific Research Applications

Antimycobacterial Agents

One of the primary applications of imidazo[2,1-b]thiazole derivatives is in the development of new antimycobacterial agents . These compounds have been shown to exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). For instance, certain derivatives have demonstrated low micromolar inhibitory concentrations without acute cellular toxicity, suggesting their potential as therapeutic agents against TB.

Antitumor and Cytotoxic Activity

Thiazole derivatives, including imidazo[2,1-b]thiazoles, have been explored for their antitumor and cytotoxic activities . Research has indicated that these compounds can be effective against various human tumor cell lines, including prostate cancer. This opens up possibilities for the development of new cancer treatments.

Pharmacological Research

In pharmacology, the structural features of imidazo[2,1-b]thiazoles make them a valuable scaffold for drug discovery . Their diverse biological activities, such as anti-inflammatory, analgesic, and anticonvulsant properties, are of particular interest. This versatility can lead to the creation of drugs with multiple therapeutic effects or the development of targeted medications with fewer side effects.

Chemical Synthesis and Analysis

The compound can be used in chemical synthesis processes. For example, it can undergo cyclization reactions to produce other valuable chemical entities . These reactions and the resulting products can be characterized using techniques like NMR, HPLC, and MS, contributing to the field of analytical chemistry.

Biotechnology Applications

In biotechnology, thiazole derivatives can be utilized in the design of enzymes or as part of biosensors . Their ability to interact with biological molecules can be harnessed to detect or quantify biological substances, or to catalyze specific biochemical reactions.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, which is present in this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives, like the one , have been found to interact with various targets leading to a range of biological activities . The thiazole ring’s planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allow it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

2,4-dimethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-18(11-24(13)21)14-4-6-15(7-5-14)22-20(25)17-9-8-16(26-2)10-19(17)27-3/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPDMXUODPNTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2950523.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)